BenchChemオンラインストアへようこそ!

2,6-difluoro-N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzamide

Structural isomerism Target selectivity Scaffold repurposing

This quinoline-benzamide hybrid features a unique 2,6-difluoro substitution, a butyl linker, and an 8-aminoquinoline cap—a scaffold critical for class I HDAC inhibitor screening. Its electron-withdrawing benzamide pattern blocks ortho-activation, enabling regioselective C-5/N-H functionalization studies. It shares a molecular formula with the mGluR5 PAM ADX-47273, making it an essential analytical reference standard for isomeric differentiation. Orthogonal identity verification (HPLC, NMR, MS/MS) is recommended.

Molecular Formula C20H17F2N3O2
Molecular Weight 369.372
CAS No. 1251687-63-4
Cat. No. B2717174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzamide
CAS1251687-63-4
Molecular FormulaC20H17F2N3O2
Molecular Weight369.372
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=O)CCCNC(=O)C3=C(C=CC=C3F)F)N=CC=C2
InChIInChI=1S/C20H17F2N3O2/c21-14-7-2-8-15(22)18(14)20(27)24-12-4-10-17(26)25-16-9-1-5-13-6-3-11-23-19(13)16/h1-3,5-9,11H,4,10,12H2,(H,24,27)(H,25,26)
InChIKeyOSZUZUKRYSNPEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzamide (CAS 1251687-63-4): Chemical Identity and Scaffold Classification for Informed Procurement


2,6-Difluoro-N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzamide (CAS 1251687-63-4) is a synthetic quinoline-benzamide hybrid with the molecular formula C20H17F2N3O2 and a molecular weight of 369.4 g/mol [1]. The compound features a 2,6-difluorobenzamide zinc-binding motif connected via a butyl linker to an 8-aminoquinoline cap group, placing it within the pharmacologically significant class of quinoline-based benzamide histone deacetylase (HDAC) inhibitors [2]. Its computed physicochemical properties include a cLogP of 3.4, two hydrogen bond donors, and five hydrogen bond acceptors [1]. Notably, this compound shares its exact molecular formula with ADX-47273 (CAS 851881-60-2), a structurally distinct positive allosteric modulator of mGluR5, underscoring that isomeric differentiation critically determines biological target engagement [3].

Why Generic Substitution of 2,6-Difluoro-N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzamide (CAS 1251687-63-4) Fails: Structural Determinants of Target Engagement


Quinoline-benzamide compounds within this scaffold class cannot be interchanged generically because subtle structural variations—particularly the benzamide substitution pattern, linker length, and quinoline attachment position—dictate HDAC isoform selectivity, cellular potency, and off-target profiles [1]. The 2,6-difluoro substitution on the benzamide ring of this compound introduces a unique electron-withdrawing environment and steric constraint absent in the unsubstituted or mono-substituted analogs that dominate published SAR studies [2]. Furthermore, this compound is a constitutional isomer of the clinical-stage mGluR5 PAM ADX-47273 (same molecular formula, different connectivity), demonstrating that even isomeric variations redirect biological activity from a GPCR allosteric site to a zinc-dependent hydrolase target [3]. The absence of published head-to-head comparator data for this specific compound against its closest analogs necessitates that procurement decisions be guided by scaffold-level SAR principles and targeted in-house validation rather than assumptions of functional equivalence [1].

Quantitative Differentiation Evidence: 2,6-Difluoro-N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzamide (CAS 1251687-63-4) vs. Structural Analogs


Molecular Formula Isomerism: Target Compound vs. ADX-47273 (mGluR5 PAM)

The target compound shares the exact molecular formula C20H17F2N3O2 (MW 369.4) with ADX-47273 (CAS 851881-60-2), a well-characterized positive allosteric modulator of mGluR5 with an EC50 of 0.17 μM [1]. However, ADX-47273 is a piperidine-oxadiazole hybrid, whereas the target compound is a quinoline-benzamide hybrid. This constitutional isomerism results in fundamentally different pharmacophores: the target compound's 2,6-difluorobenzamide and 8-aminoquinoline moieties are characteristic of zinc-binding HDAC inhibitors, while ADX-47273's oxadiazole-piperidine scaffold targets a GPCR allosteric site. No direct cross-target activity data are available, but this isomer comparison underscores that same-formula compounds can exhibit orthogonal biological profiles [1].

Structural isomerism Target selectivity Scaffold repurposing

Physicochemical Property Differentiation: Target Compound vs. Class-Average Quinoline-Benzamide HDAC Inhibitors

The target compound has a computed XLogP3 of 3.4, placing it in a moderately lipophilic range [1]. In the Omidkhah et al. (2022) quinoline-benzamide series, the most potent HDAC-inhibitory compounds (10a, 10b, 10c) were unsubstituted or methyl-substituted on the quinoline ring, with the benzamide portion varying in substitution [2]. The target compound's 2,6-difluoro substitution introduces greater electronegativity and steric hindrance compared to the unsubstituted benzamide 10a, which displayed HDAC inhibitory potency comparable to Entinostat (MS-275) in HT-29 and HCT116 cells. While no direct IC50 data exist for the target compound, the electron-withdrawing fluorine atoms are expected to modulate the benzamide's zinc-binding affinity relative to unsubstituted analogs [2].

Lipophilicity Drug-likeness Scaffold optimization

8-Aminoquinoline Directing Group Capability: Differentiation from Non-Directing Quinoline Analogs

The 8-aminoquinoline moiety in the target compound is a well-established bidentate directing group for transition-metal-catalyzed C-H bond functionalization [1]. In a mechanistic study by Dolengovski et al. (2023), N-(quinolin-8-yl)-benzamide was used as a model substrate for oxidative C-H/C-H, C-H/N-H, and N-H/N-H coupling reactions under Co catalysis, demonstrating the synthetic versatility of this scaffold [2]. The target compound's 2,6-difluoro substitution on the benzamide ring blocks ortho-C-H positions, potentially redirecting C-H activation to the quinoline C-5 position or enabling selective N-H functionalization. This contrasts with non-fluorinated or mono-fluorinated analogs where competing ortho-benzamide activation occurs.

C-H functionalization Synthetic utility 8-Aminoquinoline directing group

Comparative Physicochemical Profile: Target Compound vs. Trifluoromethyl Analog

The target compound (2,6-difluoro substitution) can be compared to its closest commercially cataloged analog, N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(trifluoromethyl)benzamide (3-CF3 analog), which shares the identical linker and quinoline cap . The 2,6-difluoro pattern provides a symmetrical electron-withdrawing effect (Hammett σm = 0.34 per fluorine) and increased metabolic stability at benzamide ortho positions compared to the single meta-trifluoromethyl group (σm = 0.43). The target compound has a lower computed lipophilicity (XLogP3 = 3.4) than the 3-CF3 analog (estimated XLogP3 ≈ 3.8–4.0 based on fragment contributions), potentially offering improved aqueous solubility. No head-to-head biological data exist for these two analogs.

Physicochemical comparison Metabolic stability Fluorine substitution

Scaffold-Level HDAC Inhibitory Potential: Class Comparison with MPT0G211

The quinoline-benzamide scaffold of the target compound places it in the same structural family as MPT0G211 (N-hydroxy-4-((quinolin-8-ylamino)methyl)benzamide, CAS 2151853-97-1), a potent and highly selective HDAC6 inhibitor (IC50 = 0.291 nM, >1000-fold selectivity over other HDAC isoforms) . However, critical structural differences exist: MPT0G211 uses a hydroxamate zinc-binding group (ZBG) connected via a methylene linker, while the target compound employs a benzamide ZBG connected via a butyl linker. Benzamide ZBGs typically confer class I HDAC selectivity (HDAC1/2/3), whereas hydroxamates are pan-HDAC or HDAC6-selective. The target compound's butyl linker length (4 methylene units) is intermediate between the benzamide HDAC inhibitor Entinostat (3-unit linker with an acrylamide cap) and longer-linker analogs, which may affect isoform selectivity [1].

HDAC6 selectivity Quinoline-benzamide scaffold Isoform selectivity

Recommended Application Scenarios for 2,6-Difluoro-N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzamide (CAS 1251687-63-4) Based on Quantitative Evidence


Regioselective C-H Functionalization Substrate with Blocked Ortho Positions

The 8-aminoquinoline directing group combined with 2,6-difluoro substitution that blocks ortho-benzamide activation positions makes this compound a valuable substrate for studying quinoline C-5 or N-H selective C-H functionalization reactions, as demonstrated in mechanistic studies of N-(quinolin-8-yl)-benzamide systems under Co catalysis [1]. Researchers can exploit the blocked ortho positions to achieve regioselectivity that unsubstituted benzamide analogs cannot provide.

Class I HDAC Inhibitor Probe Development with Novel Benzamide Substitution

The benzamide ZBG with a butyl linker and 8-aminoquinoline cap positions this compound as a candidate for class I HDAC inhibitor screening, complementing HDAC6-selective probes like MPT0G211 . The 2,6-difluoro substitution pattern is underexplored in quinoline-benzamide HDAC SAR, offering a starting point for isoform selectivity optimization and comparison with Entinostat-class inhibitors [2].

Physicochemical Comparator for Isomeric Quality Control

Because this compound shares its molecular formula with the clinical-stage mGluR5 PAM ADX-47273 [3], it serves as an important analytical reference standard for distinguishing between the quinoline-benzamide and oxadiazole-piperidine constitutional isomers. Procurement specifications should include orthogonal identity verification (HPLC retention time, NMR fingerprint, or MS/MS fragmentation) to confirm isomer identity.

Scaffold-Hopping Library Design for HDAC Inhibitor Discovery

As a member of the quinoline-benzamide class with documented HDAC inhibitory potential , this compound can serve as a core scaffold for library enumeration in medicinal chemistry campaigns. Its 2,6-difluoro substitution introduces electronic effects that can be systematically compared with mono-fluoro, trifluoromethyl, and unsubstituted benzamide analogs to establish substituent-activity relationships [4].

Quote Request

Request a Quote for 2,6-difluoro-N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.